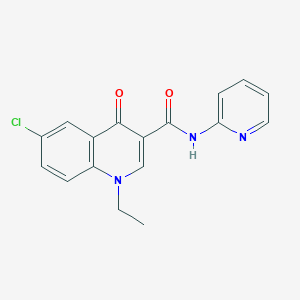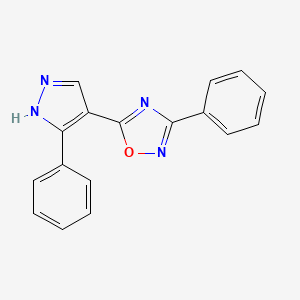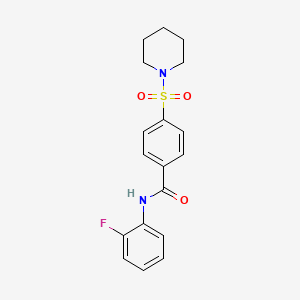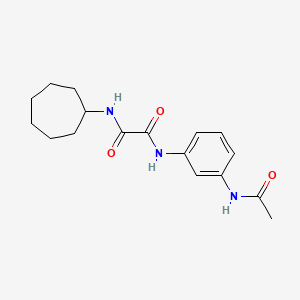
6-chloro-1-ethyl-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-1-ethyl-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide is a synthetic compound that belongs to the quinoline family. It is also known as CEP-33779 and is primarily used in scientific research as a tool to investigate the role of the nuclear factor kappa B (NF-κB) pathway in various diseases.
作用机制
CEP-33779 inhibits the activity of the NF-κB pathway by blocking the activity of the IκB kinase (IKK) complex, which is responsible for activating NF-κB. By inhibiting the IKK complex, CEP-33779 prevents the activation of NF-κB and the subsequent expression of genes involved in inflammation, cell proliferation, and survival.
Biochemical and Physiological Effects
CEP-33779 has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects in various cell and animal models. Inhibition of the NF-κB pathway by CEP-33779 has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, as well as inhibit the growth and survival of cancer cells. Additionally, CEP-33779 has been shown to inhibit the replication of certain viruses, including HIV and herpes simplex virus.
实验室实验的优点和局限性
CEP-33779 has several advantages for lab experiments. It is a specific inhibitor of the IKK complex, making it a useful tool for investigating the role of the NF-κB pathway in various diseases. Additionally, CEP-33779 has been shown to have low toxicity in animal models, making it a safe tool for use in lab experiments.
However, there are also limitations to using CEP-33779 in lab experiments. It is a synthetic compound that may not accurately reflect the complexity of the NF-κB pathway in vivo. Additionally, CEP-33779 has a short half-life, which may limit its effectiveness in certain experiments.
未来方向
There are several future directions for the use of CEP-33779 in scientific research. One area of interest is the development of CEP-33779 as a potential therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, researchers may investigate the potential of CEP-33779 in combination with other drugs to enhance its effectiveness. Finally, researchers may continue to investigate the role of the NF-κB pathway in various diseases and use CEP-33779 as a tool to better understand this pathway.
Conclusion
In conclusion, CEP-33779 is a synthetic compound that is primarily used in scientific research to investigate the role of the NF-κB pathway in various diseases. It inhibits the activity of the IKK complex, which is responsible for activating NF-κB, and has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects in various cell and animal models. While there are advantages and limitations to using CEP-33779 in lab experiments, it remains a useful tool for investigating the NF-κB pathway and its role in disease.
合成方法
The synthesis of CEP-33779 involves several steps, including the reaction of 2-chloronicotinic acid with ethyl 2-oxo-2-phenylethanoate to form the intermediate ethyl 2-(2-chloro-6-pyridinyl)-2-oxoacetate. This intermediate is then reacted with 2-amino-3-cyanopyridine to yield CEP-33779. The synthesis of CEP-33779 is a complex process that requires specialized equipment and expertise.
科学研究应用
CEP-33779 is primarily used in scientific research as a tool to investigate the role of the NF-κB pathway in various diseases, including cancer, inflammation, and autoimmune disorders. The NF-κB pathway is a signaling pathway that regulates the expression of genes involved in immune response, cell proliferation, and survival. Dysregulation of this pathway has been linked to a variety of diseases, making it an attractive target for drug development.
属性
IUPAC Name |
6-chloro-1-ethyl-4-oxo-N-pyridin-2-ylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-2-21-10-13(17(23)20-15-5-3-4-8-19-15)16(22)12-9-11(18)6-7-14(12)21/h3-10H,2H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAWPLXEOKHIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-1-ethyl-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2724955.png)
![N6-cycloheptyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2724956.png)

![4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 3-nitrobenzoate](/img/structure/B2724958.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2724960.png)
![3-(2-((2-Chlorobenzyl)thio)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2724962.png)

![Quinolin-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2724966.png)


![N-(3-fluorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2724973.png)

![3,4-Dihydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B2724975.png)
